molecular formula C12H9N5O2 B2509274 2-methoxy-5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrimidine CAS No. 2034329-30-9

2-methoxy-5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrimidine

Cat. No.: B2509274
CAS No.: 2034329-30-9
M. Wt: 255.237
InChI Key: QFYBRPAAOKLELO-UHFFFAOYSA-N
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Description

2-Methoxy-5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrimidine is an organic compound that features a pyrimidine ring substituted with a methoxy group and a 1,2,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrimidine typically involves the formation of the oxadiazole ring followed by its attachment to the pyrimidine core. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the 1,2,4-oxadiazole ring. This intermediate is then coupled with a pyrimidine derivative under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the oxadiazole ring can lead to the formation of an amine .

Mechanism of Action

The mechanism of action of 2-methoxy-5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors .

Properties

IUPAC Name

5-(2-methoxypyrimidin-5-yl)-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O2/c1-18-12-14-6-9(7-15-12)11-16-10(17-19-11)8-2-4-13-5-3-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYBRPAAOKLELO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)C2=NC(=NO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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